1-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Overview
Description
1-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H21F3N4O4S and its molecular weight is 398.4. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Research into the reaction of carbon disulphide with cyclic amides and related compounds reveals the versatility of cyclic amides in organic synthesis. For instance, 2-Pyrrolidone and related compounds, when treated with sodium hydride or in the presence of alkali, react with carbon disulphide to give respective 1-dithiocarboxylic acid and/or 1,3-bisdithiocarboxylic acid. These compounds can be esterified, showing the potential for creating diverse chemical structures (Takeshima et al., 1979).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, novel compounds have been identified for their potential in inhibiting lipid peroxidation, demonstrating the therapeutic potential of structurally related compounds. For example, two representative compounds from a chemical series were found to inhibit lipid peroxidation in brain homogenates, showing potency comparable to alpha-tocopherol, suggesting their utility in neuroprotective strategies (Braughler et al., 1987).
Anticancer Activity
Condensation reactions involving iminodiacetic acid and various amines under specific conditions have led to the synthesis of piperazine-2,6-dione derivatives with notable anticancer activity. This underscores the importance of structural diversity in discovering new anticancer agents (Kumar et al., 2013).
Ionic Liquids and Solubilization of Metal Oxides
The functionalization of ionic liquids with a carboxyl group, including those based on pyrrolidinium and piperidinium, has been explored for the selective dissolution of metal oxides. This research highlights the application of these compounds in materials science, particularly in the selective recovery and processing of metals (Nockemann et al., 2008).
Mechanism of Action
The mechanism of action of pyrrolidine and piperidine derivatives can vary depending on the specific compound and its biological target. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds like pyrrolidine and piperidine . Therefore, the development of fast and cost-effective methods for the synthesis of substituted pyrrolidines and piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N4O4S/c15-14(16,17)10-21-12(22)9-20(13(21)23)11-3-7-19(8-4-11)26(24,25)18-5-1-2-6-18/h11H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWLLPMMZCJOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.